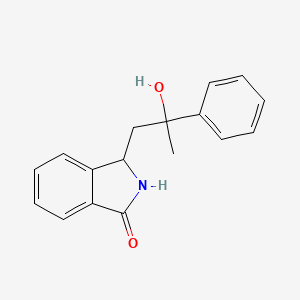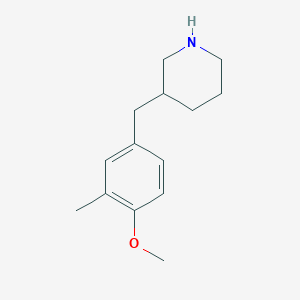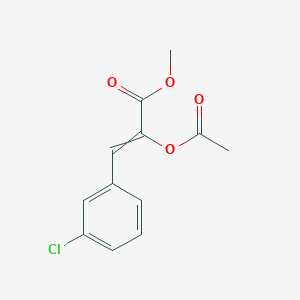
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a chlorophenyl group, and a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of 3-(3-chlorophenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The chlorophenyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(acetyloxy)-3-(4-chlorophenyl)prop-2-enoate: Similar structure but with a different position of the chlorine atom.
Ethyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(hydroxy)-3-(3-chlorophenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Uniqueness
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group allows for hydrolysis reactions, while the chlorophenyl group provides opportunities for substitution reactions. This combination makes it a versatile compound for various applications.
Propiedades
Número CAS |
916263-89-3 |
|---|---|
Fórmula molecular |
C12H11ClO4 |
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11ClO4/c1-8(14)17-11(12(15)16-2)7-9-4-3-5-10(13)6-9/h3-7H,1-2H3 |
Clave InChI |
WOSAPNDVQZRTJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=CC1=CC(=CC=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


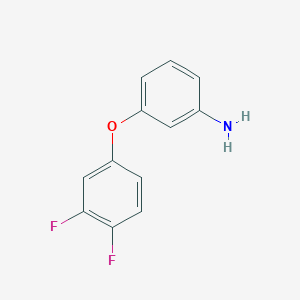

![(1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B12621839.png)
![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)
![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)

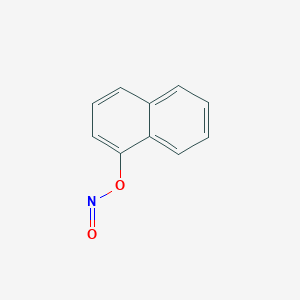
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
